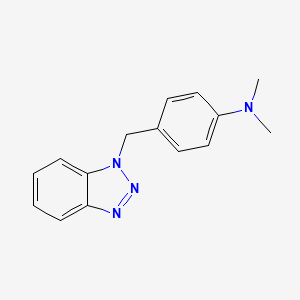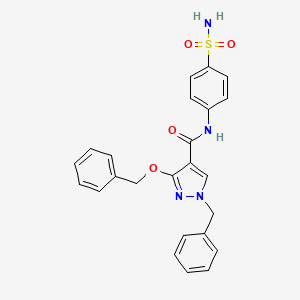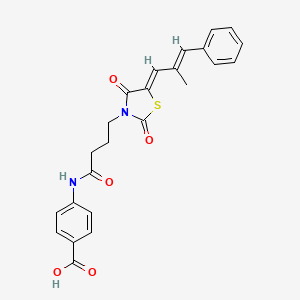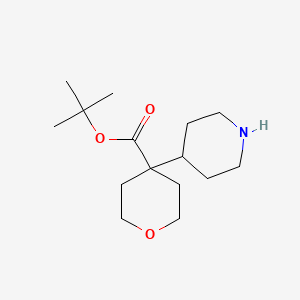![molecular formula C10H11NO5 B2929499 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid CAS No. 162509-50-4](/img/structure/B2929499.png)
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid, also known as HPPA, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. HPPA belongs to the class of compounds known as salicylhydroxamic acids, which are known to possess antitumor and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Photopolymerization Initiator
This compound acts as a photoinitiator for photopolymerization processes, which are crucial in various industrial fields. The advancement of technology has led to the use of photopolymerization in biomedical applications, such as the production of 3D hydrogel structures, encapsulation of cells, and drug delivery systems . The compound’s water solubility, non-toxicity to cells, and compatibility with visible low-power light sources make it an ideal candidate for initiating photopolymerization in sensitive biomedical contexts.
Biomedical Polymer Material Production
In the realm of biomedical engineering, this compound is utilized in the synthesis of polymers that are used to create scaffolds for tissue engineering . These scaffolds provide a three-dimensional structure for cell attachment and growth, which is essential for the regeneration of tissues. The compound’s properties facilitate the formation of polymers that are biocompatible and can be engineered to mimic the natural extracellular matrix.
Drug Delivery Systems
The compound’s role in the creation of drug delivery systems is significant. It can be used to form polymers that encapsulate drugs, allowing for controlled release within the body . This targeted delivery method can improve the efficacy of drugs by ensuring they reach the desired site of action while minimizing side effects.
3D Printing in Healthcare
3D printing technology in healthcare benefits from this compound when used as a photoinitiator. It enables the precise fabrication of complex structures, such as prosthetics and implants, that are customized to the patient’s anatomy . The compound’s properties ensure that the materials used in 3D printing are safe for medical use and exhibit the necessary mechanical strength.
Hydrogel Formation
Hydrogels are three-dimensional networks of hydrophilic polymers that can retain a large amount of water. This compound is instrumental in the formation of hydrogels that are used in wound dressings, contact lenses, and as matrices for cell culture . The ability to initiate polymerization under mild conditions is particularly advantageous for preserving the biological function of incorporated cells or bioactive molecules.
Optical Applications
In optoelectronics, this compound is used to create polymers with specific optical properties. These polymers are essential for the production of lenses, optical fibers, and other components that require precise light manipulation . The compound’s photoinitiating ability allows for the development of materials with high clarity and excellent light transmission characteristics.
Propiedades
IUPAC Name |
2-[2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-2-3-7(5-11-14)10(8)16-6-9(12)13/h2-5,14H,6H2,1H3,(H,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQKXKNAGLUPX-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)





![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)
